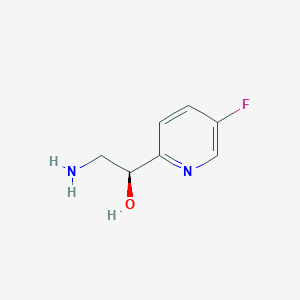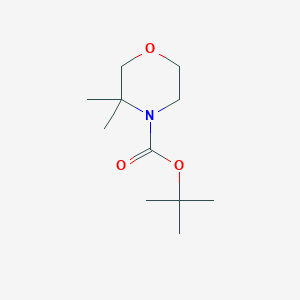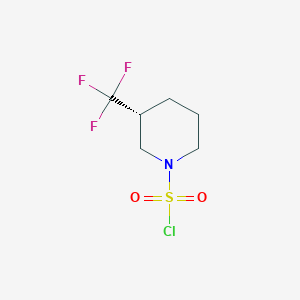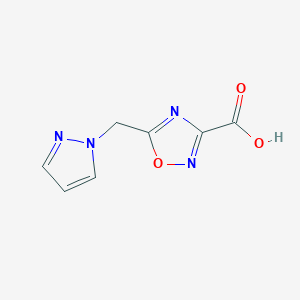
5-Butanoyl-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butanoyl-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclopentanone, characterized by the presence of a butanoyl group and two methyl groups attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-2,2-dimethylcyclopentan-1-one typically involves the acylation of 2,2-dimethylcyclopentanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-Dimethylcyclopentanone+Butanoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Butanoyl-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
5-Butanoyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butanoyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylcyclopentanone: A structurally related compound with similar chemical properties but lacking the butanoyl group.
Cyclopentanone: The parent compound of the cyclopentanone family, with a simpler structure.
2,5-Dimethylcyclopentanone: Another derivative with two methyl groups attached to the cyclopentane ring.
Uniqueness
5-Butanoyl-2,2-dimethylcyclopentan-1-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the butanoyl group and the dimethyl-substituted cyclopentane ring enhances its versatility in synthetic and industrial applications.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-butanoyl-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-9(12)8-6-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3 |
Clave InChI |
QFNAHBGLLXCJGM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1CCC(C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



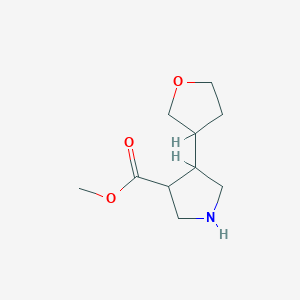
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
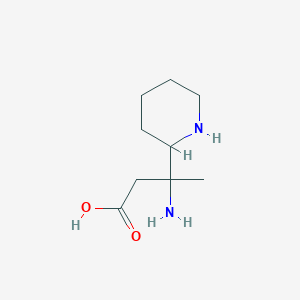
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
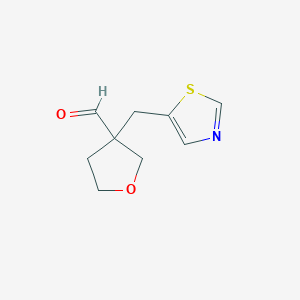
![(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15273638.png)
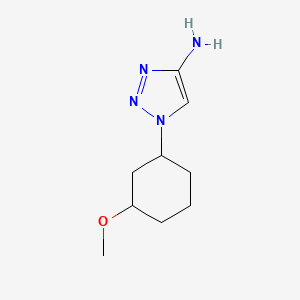
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B15273656.png)

